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Compound of Interest

Compound Name: Flrlamide, manduca

CAS No.: 129960-91-4

Cat. No.: B1672852 Get Quote

Abstract
This application note details the protocol for the quantitative analysis of Flrlamide (typically

referring to the Manduca neuropeptide isoform or the C-terminal sequence Phe-Leu-Arg-Leu-

NH₂). Flrlamide belongs to the FMRFamide-related peptide (FaRP) family, specifically the

myosuppressins, which play critical roles in invertebrate neuromuscular modulation. Due to its

low endogenous abundance and susceptibility to enzymatic degradation, accurate

quantification requires a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry

(LC-MS/MS) approach. This guide outlines a validated workflow using Solid Phase Extraction

(SPE) and Multiple Reaction Monitoring (MRM) for precise quantification in biological matrices

(e.g., hemolymph, CNS tissue).

Introduction & Scientific Rationale
Flrlamide (often denoted as Manduca FLRLamide or related to Leucomyosuppressin) is a

bioactive peptide. While specific N-terminal extensions vary by species (e.g., Manduca sexta,

Locusta migratoria), the conserved C-terminal motif -FLRLamide or -FLRFamide dictates

receptor binding.

Why LC-MS/MS?

Selectivity: Immunoassays (ELISA) often suffer from cross-reactivity between FaRPs due to

the shared C-terminal RFamide/RLamide epitope. MS/MS distinguishes these isoforms
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based on unique precursor masses and specific fragmentation patterns.

Sensitivity: Endogenous neuropeptide levels are often in the femtomole range. ESI-QQQ

(Triple Quadrupole) in MRM mode provides the necessary signal-to-noise ratio.

The Challenge: Peptides are "sticky" (adsorb to surfaces) and labile. This protocol incorporates

low-binding plastics and acidified extraction to prevent loss and stabilize the analyte.

Experimental Workflow
The following diagram illustrates the critical path from sample collection to data acquisition.
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Figure 1: End-to-end workflow for Flrlamide quantification, emphasizing protein precipitation

and SPE purification to minimize matrix effects.

Materials & Reagents
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Component Specification Purpose

Analyte Standard
Synthetic Flrlamide (>95%

purity)
Calibration curve generation.

Internal Standard (IS)
Stable Isotope Labeled

Flrlamide (e.g., ¹³C₆ ¹⁵N₄-Arg)

Normalization for extraction

loss and ionization

suppression.

Extraction Solvent
90% Methanol / 9% Water /

1% Acetic Acid

Protein precipitation and

peptide solubilization.

LC Mobile Phase A Water + 0.1% Formic Acid (FA) Proton source for ionization.

LC Mobile Phase B Acetonitrile (ACN) + 0.1% FA Organic modifier for elution.

SPE Cartridges
C18 or HLB (Hydrophilic-

Lipophilic Balance), 1cc/30mg
Desalting and concentration.

Column
C18 Peptide Column (e.g., 2.1

x 100 mm, 1.7 µm)
Chromatographic separation.

Detailed Protocol
Step 1: Standard Preparation

Stock Solution: Dissolve synthetic Flrlamide in 50% ACN/Water (0.1% FA) to 1 mg/mL.

Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Internal Standard (IS): Prepare labeled IS at a fixed concentration (e.g., 100 nM).

Calibration Curve: Prepare serial dilutions of the analyte (e.g., 1 pM to 1 µM) in the "matrix-

matched" buffer or solvent, keeping IS constant.

Step 2: Sample Extraction (Tissue/Hemolymph)
Rationale: Neuropeptides are rapidly degraded by peptidases. Immediate acidification inhibits

enzymes and precipitates high-molecular-weight proteins.

Collection: Collect tissue/hemolymph immediately into pre-chilled tubes containing the

Extraction Solvent (10:1 v/w ratio for tissue).
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Spike IS: Add 10 µL of Internal Standard solution to every sample before homogenization.

Homogenization: Homogenize tissues (bead beater or sonication) on ice.

Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect the supernatant.

Step 3: Solid Phase Extraction (SPE)
Rationale: Removes salts that suppress ionization and lipids that foul the column.

Condition: 1 mL MeOH, followed by 1 mL Water (0.1% FA).

Load: Apply supernatant slowly.

Wash: 1 mL 5% MeOH/Water (0.1% FA). Removes salts.

Elute: 500 µL 80% ACN/Water (0.1% FA). Elutes hydrophobic peptides.

Dry: Evaporate eluate under nitrogen stream or vacuum centrifuge.

Reconstitute: Dissolve in 50 µL Mobile Phase A. Vortex well.

Step 4: LC-MS/MS Acquisition
LC Conditions:

Flow Rate: 0.3 mL/min

Gradient:

0-1 min: 5% B (Hold)

1-10 min: 5% -> 45% B (Linear)

10-12 min: 95% B (Wash)

12.1 min: 5% B (Re-equilibrate)

Temp: 40°C
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MS Parameters (ESI+):

Source: Electrospray Ionization (Positive)

Mode: Multiple Reaction Monitoring (MRM)[1]

Transitions:

Note: Transitions depend on the exact sequence. Assuming a generic decapeptide mass

~1221 Da (doubly charged precursor ~611.5).

Quantifier: Precursor [M+2H]²⁺ -> y4 ion (FLRL-NH₂, m/z ~546). Specific to C-terminus.

Qualifier: Precursor [M+2H]²⁺ -> y2 ion (RL-NH₂, m/z ~286).

Example MRM Table (Theoretical for pQDVDHVFLRL-NH₂):

Analyte
Precursor
(m/z)

Product (m/z) Type
Collision
Energy (V)

Flrlamide 611.8 546.3 (y4) Quant 25

Flrlamide 611.8 399.3 (y3) Qual 28

| Flrlamide | 611.8 | 286.2 (y2) | Qual | 32 |

Results & Data Analysis
Chromatography & Specificity
The C-terminal "FLRLamide" sequence produces distinct y-series ions. The y4 ion (Phe-Leu-

Arg-Leu-NH₂) is highly specific and usually the most intense fragment due to the Proline effect

(if Pro is present) or the basic Arginine residue directing fragmentation.
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Figure 2: Predicted fragmentation pathway focusing on C-terminal y-ions used for specific

quantitation.

Calculations
Calculate the Area Ratio (Area_Analyte / Area_IS). Plot Area Ratio vs. Concentration.

Expert Tips & Troubleshooting
Adsorption Losses: Flrlamide is hydrophobic. Use polypropylene or silanized glass vials.

Never use standard glass. If recovery is low, add 0.1% BSA (Bovine Serum Albumin) to the

collection buffer (if not interfering with MS) or use "Low-Bind" tubes.

Carryover: The arginine residue can cause the peptide to stick to the LC column. Use a

"sawtooth" wash (rapid cycling between 5% and 95% B) between samples if carryover > 1%

is observed.

Isomer Differentiation: Leucine (L) and Isoleucine (I) are isobaric (same mass).[2] If the

sequence is FLRIamide vs FLRLamide, standard MS/MS cannot distinguish them. You must

rely on high-resolution chromatography (retention time) or MS³ (if available) to differentiate.

Stability: FaRPs are susceptible to degradation. Keep all samples at 4°C during processing

and analyze within 24 hours of extraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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